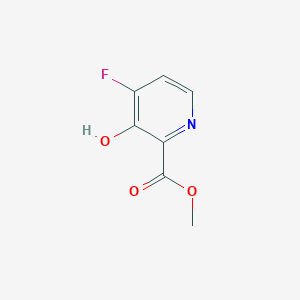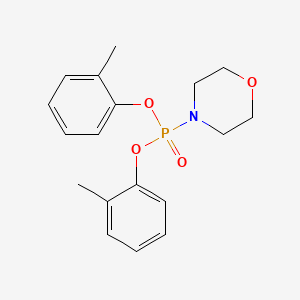
Di-o-tolyl 4-morpholinephosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinophosphonic acid di-o-tolyl ester is a chemical compound with the molecular formula C18H22NO4P and a molecular weight of 347.35 g/mol . It is known for its unique structure, which includes a morpholine ring and two o-tolyl groups attached to a phosphonic acid ester. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of morpholinophosphonic acid di-o-tolyl ester typically involves the reaction of morpholine with phosphonic acid derivatives. One common method is the reaction of morpholine with di-o-tolyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product.
Chemical Reactions Analysis
Morpholinophosphonic acid di-o-tolyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert the ester groups into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
Morpholinophosphonic acid di-o-tolyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Mechanism of Action
The mechanism of action of morpholinophosphonic acid di-o-tolyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes such as enzyme activity and signal transduction . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Morpholinophosphonic acid di-o-tolyl ester can be compared with other phosphonic acid esters, such as:
Dimethyl phosphonate: A simpler ester with two methyl groups instead of o-tolyl groups.
Diethyl phosphonate: Similar to dimethyl phosphonate but with ethyl groups.
Diphenyl phosphonate: Contains two phenyl groups, offering different steric and electronic properties compared to o-tolyl groups.
The uniqueness of morpholinophosphonic acid di-o-tolyl ester lies in its combination of a morpholine ring and o-tolyl groups, which confer specific chemical reactivity and potential biological activity .
Properties
CAS No. |
64039-15-2 |
|---|---|
Molecular Formula |
C18H22NO4P |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-bis(2-methylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C18H22NO4P/c1-15-7-3-5-9-17(15)22-24(20,19-11-13-21-14-12-19)23-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |
InChI Key |
RVYFKHBCERDLRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(N2CCOCC2)OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
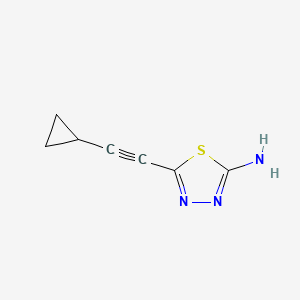
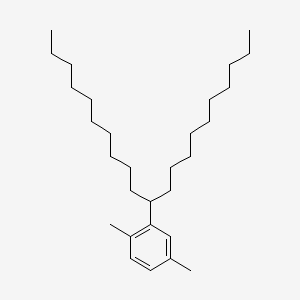
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
![4-[2-(3-Methylisoxazol-5-yl)-ethyl]-piperidin-4-ol](/img/structure/B13943958.png)
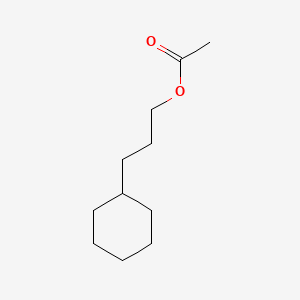
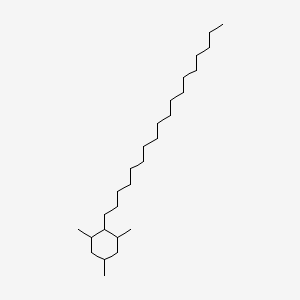
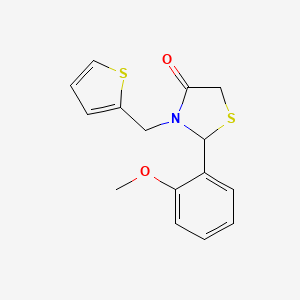

![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)

